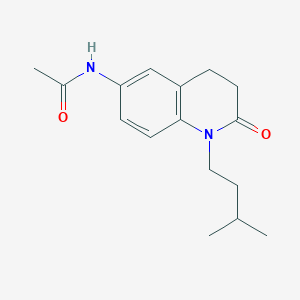
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a chemical compound with the molecular formula C21H30N2O2 . It has a molecular weight of 342.5 g/mol . The IUPAC name for this compound is N - [1- (3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclohexanecarboxamide .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C21H30N2O2/c1-15(2)12-13-23-19-10-9-18(14-17(19)8-11-20(23)24)22-21(25)16-6-4-3-5-7-16/h9-10,14-16H,3-8,11-13H2,1-2H3,(H,22,25) . The canonical SMILES string is CC©CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 .
Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 4.2 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has five rotatable bonds . The exact mass and monoisotopic mass of the compound are both 342.230728204 g/mol . The topological polar surface area of the compound is 49.4 Ų . The compound has a heavy atom count of 25 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A high-yielding cyclisation technique has been described for the synthesis of related isoquinoline derivatives, showcasing the compound's role in facilitating complex chemical transformations (King, 2007).
- Structural aspects and properties of related amide-containing isoquinoline derivatives have been explored, highlighting the significance of these compounds in forming salt and inclusion compounds with potential applications in material science and pharmaceuticals (Karmakar et al., 2007).
Antiproliferative Activities
- Certain isoquinoline derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, demonstrating the potential therapeutic applications of these compounds in cancer treatment (Chen et al., 2013).
Novel Synthetic Methods
- A new route for the preparation of related compounds as key intermediates for the synthesis of selective kinase inhibitors has been described, underscoring the relevance of these compounds in the development of targeted cancer therapies (Jiang et al., 2011).
Analgesic and Anti-inflammatory Activities
- Design and synthesis of quinazolinyl acetamides, including compounds structurally similar to the queried compound, have been investigated for their analgesic and anti-inflammatory activities, indicating potential applications in pain and inflammation management (Alagarsamy et al., 2015).
Eigenschaften
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)8-9-18-15-6-5-14(17-12(3)19)10-13(15)4-7-16(18)20/h5-6,10-11H,4,7-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJBCWJIRAAUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

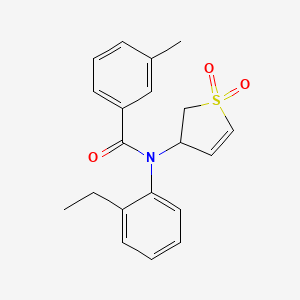
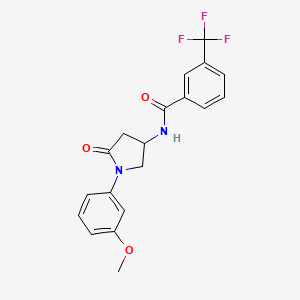

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665533.png)
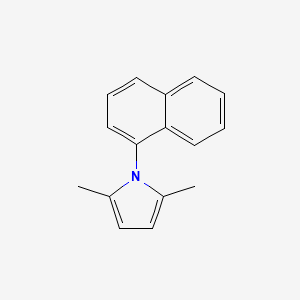
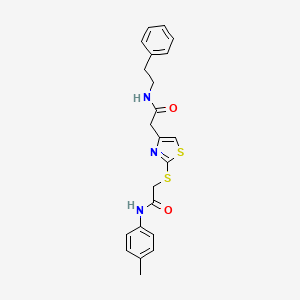


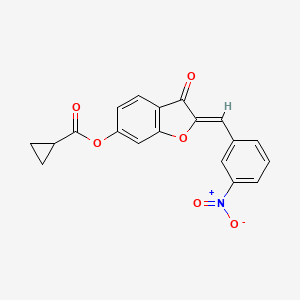
![Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B2665541.png)
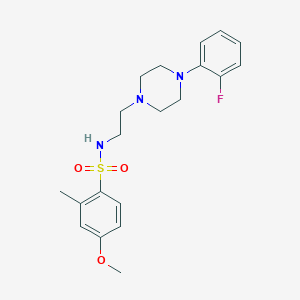
![3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2665548.png)

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2665551.png)